Cas no 923767-67-3 (4-ethyl 2-pyridin-2-ylmethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate)

4-Ethyl 2-pyridin-2-ylmethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is a pyrrole-based heterocyclic compound featuring a pyridinylmethyl substituent and dual carboxylate functionality. Its structural complexity makes it a valuable intermediate in organic synthesis, particularly for constructing pharmacologically active molecules or functional materials. The presence of both ethyl and pyridinylmethyl ester groups enhances its reactivity in selective transformations, while the 3,5-dimethyl substitution on the pyrrole core contributes to steric stability. This compound is well-suited for applications in medicinal chemistry, such as the development of enzyme inhibitors or metal-chelating agents, due to its versatile binding properties. Its synthetic utility is further underscored by its potential for further derivatization at multiple reactive sites.
4-ethyl 2-pyridin-2-ylmethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate structure
923767-67-3 structure
Product name:4-ethyl 2-pyridin-2-ylmethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
CAS No:923767-67-3
MF:C16H18N2O4
MW:302.325124263763
CID:3110720
PubChem ID:16356702

4-ethyl 2-pyridin-2-ylmethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • 4-ethyl 2-pyridin-2-ylmethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
    • 4-O-ethyl 2-O-(pyridin-2-ylmethyl) 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
    • 923767-67-3
    • CS-0234306
    • SCHEMBL16433921
    • Z30610694
    • EN300-140638
    • YLB76767
    • AKOS034137204
    • 4-ethyl 2-(pyridin-2-yl)methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
    • 4-ethyl2-pyridin-2-ylmethyl3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
    • Inchi: InChI=1S/C16H18N2O4/c1-4-21-15(19)13-10(2)14(18-11(13)3)16(20)22-9-12-7-5-6-8-17-12/h5-8,18H,4,9H2,1-3H3
    • InChI Key: SBTXERZLOHULQK-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 302.12665706Da
  • Monoisotopic Mass: 302.12665706Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 402
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 81.3Ų

4-ethyl 2-pyridin-2-ylmethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate Security Information

4-ethyl 2-pyridin-2-ylmethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-140638-2.5g
4-ethyl 2-(pyridin-2-yl)methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
923767-67-3 95%
2.5g
$1509.0 2023-05-24
TRC
B442848-10mg
4-Ethyl 2-Pyridin-2-ylmethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
923767-67-3
10mg
$ 50.00 2022-06-07
Enamine
EN300-140638-0.5g
4-ethyl 2-(pyridin-2-yl)methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
923767-67-3 95%
0.5g
$601.0 2023-05-24
Enamine
EN300-140638-0.1g
4-ethyl 2-(pyridin-2-yl)methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
923767-67-3 95%
0.1g
$268.0 2023-05-24
Enamine
EN300-140638-10.0g
4-ethyl 2-(pyridin-2-yl)methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
923767-67-3 95%
10g
$3315.0 2023-05-24
Enamine
EN300-140638-500mg
4-ethyl 2-(pyridin-2-yl)methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
923767-67-3 95.0%
500mg
$601.0 2023-09-30
1PlusChem
1P01AD9O-100mg
4-ethyl 2-pyridin-2-ylmethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
923767-67-3 95%
100mg
$382.00 2024-04-20
Aaron
AR01ADI0-100mg
4-ethyl 2-pyridin-2-ylmethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
923767-67-3 95%
100mg
$394.00 2025-02-14
Aaron
AR01ADI0-10g
4-ethyl 2-pyridin-2-ylmethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
923767-67-3 95%
10g
$4584.00 2024-07-18
Enamine
EN300-140638-1000mg
4-ethyl 2-(pyridin-2-yl)methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
923767-67-3 95.0%
1000mg
$770.0 2023-09-30

Additional information on 4-ethyl 2-pyridin-2-ylmethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Introduction to 4-ethyl 2-pyridin-2-ylmethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (CAS No. 923767-67-3)

4-ethyl 2-pyridin-2-ylmethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, identified by its CAS number 923767-67-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrrole derivatives family, a class of molecules widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this compound, including its 4-ethyl substituent, 2-pyridin-2-ylmethyl moiety, and the presence of 3,5-dimethyl groups on the pyrrole ring, contribute to its unique chemical properties and biological relevance.

The 1H-pyrrole-2,4-dicarboxylate backbone of this molecule is particularly noteworthy, as it introduces carboxylate functionalities at the 2 and 4 positions of the pyrrole ring. These functionalities not only enhance the compound's solubility in polar solvents but also provide multiple sites for interaction with biological targets. Such structural attributes make this compound a promising candidate for further exploration in drug discovery and development.

In recent years, there has been a growing interest in pyrrole derivatives due to their demonstrated efficacy in various pharmacological contexts. For instance, studies have highlighted the potential of pyrrole-based compounds in modulating enzyme activity, inhibiting inflammatory pathways, and targeting specific receptors involved in diseases such as cancer and neurodegenerative disorders. The 4-ethyl 2-pyridin-2-ylmethyl 3,5-dimethyl structure of CAS No. 923767-67-3 is particularly intriguing because it combines multiple pharmacophoric elements that could synergistically enhance its biological activity.

One of the most compelling aspects of this compound is its potential as a scaffold for designing novel therapeutic agents. The pyridin-2-ylmethyl group, for example, can serve as a linker connecting different pharmacophoric units, allowing for the creation of hybrid molecules with enhanced binding affinity and selectivity. Additionally, the 3,5-dimethyl substituents on the pyrrole ring can influence the electronic properties of the molecule, thereby modulating its interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high accuracy. These tools have been instrumental in identifying key interactions between 4-ethyl 2-pyridin-2-ylmethyl 3,5-dimethyl derivatives and their target proteins or enzymes. For instance, studies have suggested that this compound may interact with enzymes involved in DNA replication or repair pathways, making it a potential candidate for anticancer therapies.

The synthesis of 4-ethyl 2-pyridin-2-ylmethyl 3,5-dimethyl 1H-pyrrole-2,4-dicarboxylate (CAS No. 923767-67-3) presents both challenges and opportunities for synthetic chemists. The presence of multiple functional groups necessitates careful planning to ensure high yield and purity. However, recent developments in synthetic methodologies have made it possible to access complex pyrrole derivatives more efficiently than ever before. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been particularly useful in constructing the desired framework.

From a medicinal chemistry perspective, one of the key advantages of this compound is its versatility as a starting point for structure-based drug design. By modifying specific functional groups or introducing additional substituents, researchers can generate libraries of analogs with tailored biological properties. This approach has been successfully applied in other areas of drug discovery, where lead optimization has led to the identification of potent and selective therapeutic agents.

The potential applications of 4-ethyl 2-pyridin-2-ylmethyl 3,5-dimethyl derivatives extend beyond oncology. Emerging evidence suggests that these compounds may also have utility in treating inflammatory diseases and infectious disorders. For example, certain pyrrole-based molecules have been shown to inhibit key enzymes involved in inflammation pathways such as COX (cyclooxygenase) and LOX (lipoxygenase). Furthermore, their ability to interact with bacterial enzymes has opened up new avenues for developing antibiotics.

In conclusion,4-Ethyl 2-pyridin -2 - ylmeth yl -3 ,5 - dimeth yl -1 H -pyr role -24 - dicarbox ylate (CAS No .923767 -67 -3) represents a promising chemical entity with significant therapeutic potential . Its unique structural features , combined with recent advances in drug discovery technologies , position it as an attractive candidate for further investigation . As research continues to uncover new biological activities and mechanisms , it is likely that this compound will play an increasingly important role in developing novel treatments for various diseases .

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